molecular formula C4H9ClMg B095220 sec-Butylmagnesium chloride CAS No. 15366-08-2

sec-Butylmagnesium chloride

Cat. No. B095220
CAS RN: 15366-08-2
M. Wt: 116.87 g/mol
InChI Key: YNLPNVNWHDKDMN-UHFFFAOYSA-M
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Description

Sec-butylmagnesium chloride is a Grignard reagent, which is a type of organomagnesium compound used extensively in organic synthesis. These reagents are typically used for their strong nucleophilic properties, allowing them to react with a variety of electrophiles. The sec-butyl group attached to the magnesium chloride indicates that the butyl group is a secondary butyl, meaning the functional group is attached to the second carbon in the butane chain.

Synthesis Analysis

Molecular Structure Analysis

While the molecular structure of sec-butylmagnesium chloride is not explicitly analyzed in the provided papers, it can be inferred that the compound consists of a sec-butyl group bonded to a magnesium atom, which in turn is bonded to a chloride ion. The magnesium atom has a partial positive charge, and the chloride ion has a partial negative charge, making the compound polar and highly reactive.

Chemical Reactions Analysis

Paper discusses the use of sec-butylmagnesium chloride in cross-coupling reactions, which are a cornerstone of modern synthetic organic chemistry. The paper highlights the effectiveness of dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) as a catalyst for the cross-coupling reaction of sec-butylmagnesium chloride with various organic halides, including bromobenzene, β-bromostyrene, and 2-bromopropene. The resulting sec-butyl derivatives were obtained in exceedingly high yields, demonstrating the reagent's utility in forming carbon-carbon bonds.

Physical and Chemical Properties Analysis

The physical and chemical properties of sec-butylmagnesium chloride are not detailed in the provided papers. However, as a Grignard reagent, it is expected to be highly reactive, moisture-sensitive, and typically handled under an inert atmosphere to prevent decomposition or unwanted side reactions. The volumetric properties of sec-butyl chloride, a related compound, are discussed in paper , where it is mixed with various aromatic compounds at 308.15 K. The molar excess volume (VE) values for these mixtures were found to be negative, indicating specific interactions between the molecules, possibly due to electron acceptor-donor interactions. Although this does not directly pertain to sec-butylmagnesium chloride, it provides insight into the behavior of similar alkyl chloride compounds in solution.

Scientific Research Applications

  • Polymerization of Methyl Methacrylate : Sec-butylmagnesium chloride, among other butylmagnesium compounds, has been used in the preparation of Bernoullian, stereoblock, and isotactic poly(methyl methacrylate) (PMMA). Factors controlling stereochemistry in these processes have been explored, showing that highly isotactic polymer can be prepared using these compounds (Allen & Mair, 1984).

  • Cross-Coupling Reactions in Organic Synthesis : Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) was found to be effective for the cross-coupling reaction of sec-butylmagnesium chloride with various organic halides, yielding high yields of sec-butyl derivatives (Hayashi, Konishi, & Kumada, 1979).

  • Synthesis of Neopentyl Alcohol and sec-Butyl Ethyl Ether : Using Marukasol as a solvent, neopentyl alcohol and sec-butyl ethyl ether were synthesized with sec-butylmagnesium chloride, demonstrating the compound's utility in organic synthesis (Yuasa & Kato, 2005).

  • Mercury Speciation in Environmental Analysis : Butylmagnesium chloride, including sec-butylmagnesium chloride, has been used in derivatization of mercury species for detection using atomic spectrometry in environmental samples. This highlights its role in analytical chemistry (Emteborg, Snell, Qian, & Frech, 1999).

  • Polymerization and Copolymerization Processes : It has been used as an initiator in the polymerization of vinyl chloride and copolymerization with styrene. The study on t-butylmagnesium chloride, a related compound, suggests similar potential applications for sec-butylmagnesium chloride in polymer chemistry (Minato, Oku, & Higosaki, 1970).

Safety And Hazards

Sec-Butylmagnesium chloride is classified as a flammable liquid and vapor. It releases flammable gases when in contact with water, which may ignite spontaneously. It can cause severe skin burns and eye damage, and may cause respiratory irritation. It is also suspected of causing cancer .

Future Directions

Sec-Butylmagnesium chloride, as a Grignard reagent, has potential applications in the development of high-power magnesium batteries. These batteries are considered potentially low-cost, high-energy, and safe alternatives to Li-ion batteries .

properties

IUPAC Name

magnesium;butane;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9.ClH.Mg/c1-3-4-2;;/h3H,4H2,1-2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLPNVNWHDKDMN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[CH-]C.[Mg+2].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70884834
Record name Magnesium, chloro(1-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70884834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

sec-Butylmagnesium chloride

CAS RN

15366-08-2
Record name Magnesium, chloro(1-methylpropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015366082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Magnesium, chloro(1-methylpropyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Magnesium, chloro(1-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70884834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name sec-butylmagnesium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.806
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
122
Citations
CW Kamienski, JF Eastham - The Journal of Organic Chemistry, 1969 - ACS Publications
… Analysis of the supernatant solution showed that a 70% consumption of sec-butylmagnesium chloride had occurred. After 300 ml of benzene was added to the flask, most of the ether …
Number of citations: 0 pubs.acs.org
RC Huston - The Journal of Organic Chemistry, 1952 - ACS Publications
… 1,2-Epoxypropane reacted with either sec-butylmagnesium bromide or secbutylmagnesium chloride to give 4-methyl-2-hexanol, which gave when heated with 3,5-dinitrobenzoyl …
Number of citations: 1 pubs.acs.org
T Hayashi, M Konishi, M Kumada - Tetrahedron Letters, 1979 - Elsevier
Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) was found to be an effective catalyst for the cross-coupling reaction of sec-butylmagnesium chloride with bromobenzene, β…
Number of citations: 177 www.sciencedirect.com
S Doherty, JG Knight, EG Robins… - Journal of the …, 2001 - ACS Publications
… : in the case of sec-butylmagnesium chloride to give n-butyl … , the cross coupling of sec-butylmagnesium chloride with … between bromobenzene and sec-butylmagnesium chloride (entry 3…
Number of citations: 46 pubs.acs.org
M Kranenburg, PCJ Kamer… - European journal of …, 1998 - Wiley Online Library
… The palladium complexes were utilized as catastudies on hydroformylation,[6] hydrocyanation,[7] and allysts in the coupling of sec-butylmagnesium chloride with lylic alkylation[8] …
MC Perry - 56th Annual Report on Research Under Sponsorship … - acswebcontent.acs.org
… The cross-couplings of isopropyl- and sec-butylmagnesium chloride were then attempted using chlorobenzene as shown in Scheme 3. In both cases the desired cross-coupling product …
Number of citations: 0 acswebcontent.acs.org
MC Perry, AN Gillett, TC Law - Tetrahedron Letters, 2012 - Elsevier
… We then attempted the coupling of isopropyl- and sec-butylmagnesium chloride with … In the couplings of both isopropyl- and sec-butylmagnesium chloride, the desired branched …
Number of citations: 48 www.sciencedirect.com
T Hayashi, M Konishi, Y Kobori… - Journal of the …, 1984 - ACS Publications
… reaction vessel was filled with argon after evacuation and then charged, at -78 C, with anhydrous THF (10 mL) and /i-butyllithium (8 mmol) in hexane or sec-butylmagnesium chloride (8 …
Number of citations: 922 pubs.acs.org
AG Davies, DG Hare - Journal of the Chemical Society (Resumed), 1959 - pubs.rsc.org
WE have shown that the autoxidation of a mixed iso-and tert.-butylboron gave a similarly isomerically mixed diperoxide of the structure BuB (O* OBu),. For further investigations it was …
Number of citations: 1 pubs.rsc.org
EC Ashby, FW Walker - The Journal of Organic Chemistry, 1968 - ACS Publications
… An increase in reduction product results in going from secbutylmagnesium chloride to the bromide, but the amount of addition product is about the same with either compound. As with …
Number of citations: 34 pubs.acs.org

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